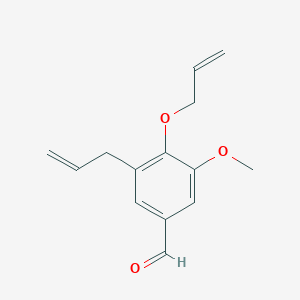

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde

Description

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of an allyl group, an allyloxy group, and a methoxy group attached to a benzaldehyde core

Properties

IUPAC Name |

3-methoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPBOALIYMJLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC=C)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406355 | |

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861528-78-1 | |

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Methoxylation: The methoxy group is introduced via methylation reactions, commonly using methyl iodide or dimethyl sulfate in the presence of a base.

Allyloxy Group Introduction: The allyloxy group is introduced through etherification reactions, using allyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl and allyloxy groups can undergo substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Allyl-4-(allyloxy)-5-methoxybenzoic acid.

Reduction: 3-Allyl-4-(allyloxy)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Allyl-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

3-Allyl-4-(allyloxy)benzaldehyde: Lacks the methoxy group present in 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde.

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of both allyl and allyloxy groups along with a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde (CAS No. 861528-78-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an allyl group, an allyloxy moiety, and a methoxybenzaldehyde structure, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures possess inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For example, one study demonstrated that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for AChE and BChE inhibition were found to be:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.22 |

| Butyrylcholinesterase (BChE) | 0.42 |

These results indicate that this compound may have therapeutic potential in neuroprotection.

Case Studies

- Antimicrobial Efficacy Study : A study analyzed the antimicrobial efficacy of several derivatives of methoxy-substituted benzaldehydes, including this compound. The results indicated a broad spectrum of activity against various pathogens, supporting its use in pharmaceutical formulations aimed at combating infections.

- Neuroprotective Study : In a neuroprotective study involving animal models, administration of this compound resulted in significant improvements in cognitive function and memory retention compared to control groups. These findings suggest that it may mitigate neurodegeneration through its enzyme inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.